Cas no 10172-75-5 (2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy-)

2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy- structure
10172-75-5 structure
Productnaam:2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy-
CAS-nummer:10172-75-5
MF:C26H18O7
MW:442.416927814484
CID:181204
PubChem ID:54676523

2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-methoxyphenyl)methyl]chromen-2-one
    • 2H-1-Benzopyran-2-one, 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-
    • 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
    • 3,3-(4'-methoxybenzylidene)bis(4-hydroxycoumarin)
    • 3,3'-(4-methoxybenzylidene)-bis[4-hydroxycoumarin]
    • 3,3'-(4-methoxyphenylmethylene)-bis-4-hydroxycoumarin
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)-(4-methoxy-phenyl)-methyl]-chromen-2-one
    • AC1L7UB0
    • CHEMBL238294
    • ST051990
    • NSC-373952
    • DTXSID50144140
    • NSC 373952
    • 4-HYDROXY-3-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)(4-METHOXYPHENYL)METHYL]-2H-CHROMEN-2-ONE
    • BDBM50226816
    • 10172-75-5
    • 2H-1-Benzopyran-2-one, 3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy-
    • SR-01000474790-1
    • 3,3'-(4-methoxybenzylidene)-bis-(4-hydroxycoumarin)
    • 4-Hydroxy-3-[(4-hydroxy-2-oxo-4a,8a-dihydro-2H-chromen-3-yl)-(4-methoxy-phenyl)-methyl]-chromen-2-one
    • SR-01000474790
    • 4-hydroxy-3-((4-hydroxy-2-oxo-2H-chromen-3-yl)(4-methoxyphenyl)methyl)-2H-chromen-2-one
    • NSC373952
    • AKOS002126453
    • SCHEMBL14172071
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-methoxyphenyl)methyl]chromen-2-one
    • 3,3'-[(4-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
    • AG-690/12868867
    • STK364528
    • Inchi: InChI=1S/C26H18O7/c1-31-15-12-10-14(11-13-15)20(21-23(27)16-6-2-4-8-18(16)32-25(21)29)22-24(28)17-7-3-5-9-19(17)33-26(22)30/h2-13,20,27-28H,1H3
    • InChI-sleutel: CMEFNVYVKZNNGL-UHFFFAOYSA-N
    • LACHT: COC1C=CC(C(C2C(=O)OC3=CC=CC=C3C=2O)C2C(=O)OC3=CC=CC=C3C=2O)=CC=1

Berekende eigenschappen

  • Exacte massa: 442.10524
  • Monoisotopische massa: 442.105253
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 4
  • Complexiteit: 793
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 102
  • XLogP3: 3.5

Experimentele eigenschappen

  • Dichtheid: 1.495
  • Kookpunt: 632.6°Cat760mmHg
  • Vlampunt: 218.5°C
  • Brekindex: 1.717
  • PSA: 102.29
  • LogboekP: 4.49940
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